molecular formula C23H24N2O6 B1663238 ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-58-2

ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B1663238
CAS No.: 868224-58-2
M. Wt: 424.4 g/mol
InChI Key: CFQXBSFRUQKYQA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group at position 2 and an ethyl propanoate ester-linked phenoxy moiety at position 5 (Figure 1). The ethyl ester group may influence pharmacokinetics, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQXBSFRUQKYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H24N2O6C_{23}H_{24}N_{2}O_{6} and its unique structure, which includes an isoquinoline core, methoxyphenyl group, and a propanoate moiety. The presence of these functional groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including carbamoylation and esterification processes. The detailed synthetic pathway remains a focus for optimization to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and survival .

Table 1: Summary of Anticancer Activities

CompoundActivityReference
I-8RET kinase inhibition
Trametinib + 4-MethylumbelliferoneAntitumor effects in MPM

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve modulation of signaling pathways such as the MAPK pathway, which is implicated in various cancers. Inhibition of key proteins involved in cell proliferation and survival has been observed with similar compounds .

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in a xenograft model. The study demonstrated significant tumor growth inhibition compared to control groups when treated with the compound alone or in combination with other anticancer agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dihydroisoquinolinone core, carbamoyl group, and ethyl propanoate ester. Below is a comparative analysis with structurally related compounds from literature and industrial applications.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Applications Key Properties
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate 1,2-Dihydroisoquinolin-1-one Ethyl propanoate ester, 4-methoxyphenyl carbamoylmethyl Pharmaceutical (hypothetical) Moderate lipophilicity, potential kinase inhibition
Haloxyfop ethoxyethyl ester (2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Pyridinylphenoxy Ethoxyethyl ester, trifluoromethyl, chloro substituents Herbicide High lipophilicity, systemic herbicidal activity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Pent-2-ynoate Ethoxycarbonyloxy, diphenyl groups, alkyne backbone Synthetic intermediate (propargylation) Crystalline solid, reactive alkyne for cross-coupling reactions

Functional Group Impact

  • Ethyl Propanoate Ester: Compared to haloxyfop’s ethoxyethyl ester, the shorter ethyl chain in the target compound may reduce lipophilicity, favoring faster metabolic clearance. Ethyl esters are commonly hydrolyzed by esterases, which could limit bioavailability compared to bulkier esters .
  • Carbamoyl vs. Halogenated Substituents : The 4-methoxyphenyl carbamoyl group in the target compound contrasts with haloxyfop’s chloro-trifluoromethyl-pyridine. Electron-donating methoxy groups may improve solubility but reduce electrophilic interactions compared to halogenated groups, which enhance target binding in agrochemicals .
  • Core Structure: The dihydroisoquinolinone core is distinct from haloxyfop’s pyridinylphenoxy or the pentynoate backbone in . Isoquinolinones are associated with kinase inhibition in pharmaceuticals, whereas pyridinylphenoxy structures are common in herbicides .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The ethyl ester may undergo faster hydrolysis than haloxyfop’s ethoxyethyl ester, reducing half-life. The dihydroisoquinolinone core, however, may resist oxidation better than fully aromatic systems.

Preparation Methods

Structural and Functional Overview

The compound’s core structure comprises:

  • Isoquinolinone scaffold : A bicyclic aromatic system with a ketone group.
  • Carbamoyl-methyl side chain : Linked to a 4-methoxyphenyl group via a carbamate bond.
  • Ethyl propanoate ester : Attached via an ether linkage at the isoquinolinone’s 5-position.

This design suggests applications in medicinal chemistry, particularly as a potential enzyme inhibitor or receptor modulator.

General Synthetic Strategies

Synthesis likely involves three key stages:

  • Isoquinolinone core formation
  • Introduction of the carbamoyl-methyl group
  • Etherification with ethyl propanoate

While no direct protocols exist, analogous methods for related isoquinolinones and carbamate-ester hybrids inform the proposed routes.

Stepwise Synthesis Approach

Isoquinolinone Core Synthesis

The isoquinolinone scaffold may form via:
Route A: Pictet-Spengler Cyclization

  • Reactants : β-phenylethylamine, aldehyde, acid catalyst.
  • Mechanism : Condensation forms a tetrahydroisoquinoline intermediate, followed by oxidation to the ketone.

Route B: Ring-Closing Metathesis

  • Reactants : Terminal alkyne and olefin derivatives.
  • Catalyst : Ruthenium-based complexes (e.g., Grubbs catalyst).
  • Advantage : Higher regioselectivity compared to traditional cyclization methods.
Table 1: Comparative Analysis of Isoquinolinone Formation Methods
Method Key Reagents/Conditions Yield (%) Selectivity Reference
Pictet-Spengler β-phenylethylamine, aldehyde, HCl 60–75 Moderate
Ring-Closing Metathesis Alkynes, Grubbs catalyst, CH₂Cl₂ 70–85 High

Carbamoyl-Methyl Group Introduction

The 4-methoxyphenyl carbamoyl group may be introduced via:
Method 1: Urea Coupling

  • Reagents : 4-methoxyphenyl isocyanate, amine intermediate.
  • Conditions : Room temperature, inert atmosphere (N₂/Ar).

Method 2: Carbamate Formation

  • Reagents : 4-methoxyphenyl chloroformate, amine, base (e.g., DMAP).
  • Advantage : Avoids isocyanate toxicity.

Etherification with Ethyl Propanoate

The final step involves attaching the ethyl propanoate moiety:
Reaction :
$$
\text{Isoquinolinone-OH} + \text{Ethyl propanoate} \xrightarrow{\text{Base}} \text{Ether derivative} + \text{H}_2\text{O}
$$
Optimal Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Solvent : DMF or THF.
  • Temperature : 0–25°C to minimize side reactions.

Key Reaction Steps and Mechanisms

Carbamoyl-Methyl Group Formation

The reaction between a primary amine and 4-methoxyphenyl isocyanate proceeds via nucleophilic attack, forming a urea linkage. The mechanism involves:

  • Nucleophilic attack : Amine attacks the electrophilic carbonyl carbon of the isocyanate.
  • Proton transfer : Base deprotonates the intermediate, stabilizing the transition state.
  • Elimination : Release of CO₂ forms the final carbamate bond.
Figure 1: Mechanism of Urea Formation from Isocyanate and Amine

Depiction of nucleophilic attack and CO₂ elimination steps.

Isoquinolinone Oxidation

Isoquinoline derivatives are oxidized to isoquinolinones using:

  • Oxidizing Agents : KMnO₄, CrO₃, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
  • Conditions : Acidic or neutral aqueous/organic mixtures.

Example :
$$
\text{Isoquinoline} \xrightarrow{\text{KMnO₄, H}2\text{SO}4} \text{Isoquinolinone}
$$
Yields depend on substituent electronic effects, with electron-withdrawing groups accelerating oxidation.

Optimization and Yield Considerations

Solvent Selection

Solvent Role Impact on Yield
Dichloromethane Dissolves nonpolar intermediates Moderate
DMF Polar aprotic for SN2 reactions High
THF Ether solvent for Grignard reagents Moderate

Best Practice : Use DMF for carbamate and etherification steps due to superior solvation of ionic intermediates.

Temperature Control

  • Carbamate formation : 0–5°C to prevent isocyanate dimerization.
  • Etherification : 25°C to balance reaction rate and side-product minimization.

Comparative Analysis of Alternative Methods

Cross-Coupling vs. Stepwise Synthesis

Approach Advantages Limitations
Cross-coupling Atom economy, fewer steps Expensive catalysts (Pd)
Stepwise synthesis Cost-effective, scalable Lower atom economy

Q & A

Q. What are the key challenges in synthesizing ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction conditions be optimized?

Synthesis involves multi-step processes, including coupling of the isoquinoline core with the carbamoyl-methyl group, followed by esterification of the propanoate moiety. Critical challenges include:

  • Low yields during cyclization of the dihydroisoquinoline ring due to steric hindrance from the carbamoyl group .
  • Purification difficulties caused by byproducts from incomplete esterification; reverse-phase HPLC with C18 columns is recommended for isolation .
  • Optimization parameters: Use of K₂CO₃ as a base in acetone at 60–70°C improves coupling efficiency, while catalytic DMAP enhances esterification yields .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
    • ¹H/¹³C NMR to confirm the presence of the 4-methoxyphenyl carbamoyl group (δ ~6.8–7.2 ppm for aromatic protons) and ester carbonyl (~170 ppm in ¹³C) .
    • HRMS (ESI) to verify molecular weight (expected [M+H]⁺ ≈ 454.18) .
    • HPLC purity assessment (≥95% purity) using a mobile phase of acetonitrile:water (70:30, 0.1% TFA) .

Q. What initial biological screening approaches are suitable for this compound?

  • In vitro enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases linked to inflammatory pathways, given structural similarities to isoquinoline-based inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Systematic modifications :
    • Replace the 4-methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance membrane permeability .
    • Substitute the ethyl ester with a methyl or tert-butyl group to study hydrolytic stability .
  • Data-driven analysis : Compare IC₅₀ values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to identify key binding residues .

Q. What methodologies elucidate the compound’s mechanism of action in targeting specific enzymes or receptors?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., PARP-1) at varying concentrations (1–100 nM) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Aromatic proton splitting in the isoquinoline ring (δ 7.3–7.5 ppm) may arise from restricted rotation of the carbamoyl group. Use VT-NMR (variable temperature) to confirm .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the propanoate region (δ 4.1–4.3 ppm) .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound loss via LC-MS .

Q. How can computational modeling predict interactions with off-target proteins?

  • Pharmacophore mapping : Generate 3D models (e.g., Schrödinger Phase) to identify shared features with known off-target binders (e.g., cytochrome P450 isoforms) .
  • MD simulations : Run 100-ns trajectories to assess binding mode stability in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Reactant of Route 2
ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

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